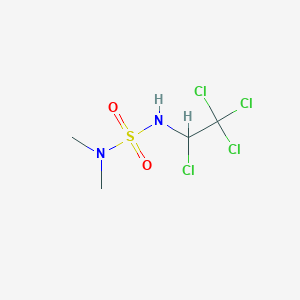![molecular formula C7H10N2O4 B14497690 Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate CAS No. 64532-25-8](/img/structure/B14497690.png)
Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate is an organic compound with a complex structure that includes both amine and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate typically involves the reaction of dimethyl acetylenedicarboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile, and the temperature is maintained to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in enzyme-catalyzed reactions, where it binds to active sites and undergoes transformations that lead to the formation of specific products .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the ester functional group.
Dimethyl acetylenedicarboxylate: A related compound used in the synthesis of Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate.
N,N-Dimethyl-3-pentanamine: Another amine with different structural features and reactivity
Uniqueness
This compound is unique due to its combination of amine and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
64532-25-8 |
|---|---|
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
dimethyl 2-(aminomethylideneamino)but-2-enedioate |
InChI |
InChI=1S/C7H10N2O4/c1-12-6(10)3-5(9-4-8)7(11)13-2/h3-4H,1-2H3,(H2,8,9) |
Clave InChI |
WWCUEBXYDNPXPD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(=O)OC)N=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
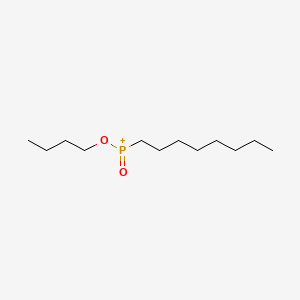
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

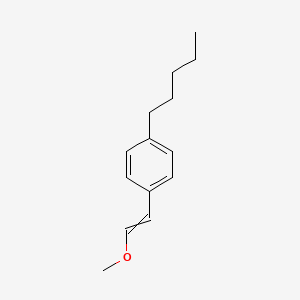
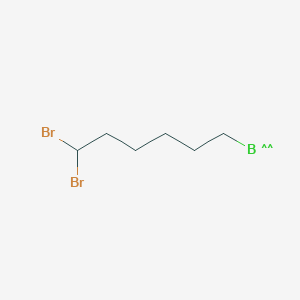
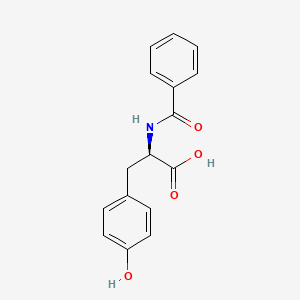
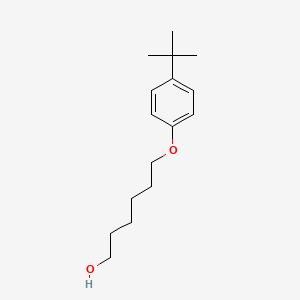
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
